5-FAM-PMDM6, also known as PMDM6-F, is a bioactive peptide that serves as a fluorescent probe for MDM2-binding assays. This compound is primarily utilized in research settings to study the interactions between MDM2 and p53, a crucial pathway in cancer biology. The ability of 5-FAM-PMDM6 to bind MDM2 allows researchers to investigate the modulation of this interaction, which is significant in the context of tumor suppression and oncogenesis.
5-FAM-PMDM6 falls under the category of fluorescently labeled peptides designed for biochemical assays. It is specifically classified as a MDM2 antagonist due to its role in inhibiting the MDM2-p53 interaction, making it relevant in cancer research and therapeutic development.
The synthesis of 5-FAM-PMDM6 involves several key steps that typically include solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain while incorporating a fluorescent label.
Technical Details:
The molecular structure of 5-FAM-PMDM6 includes a backbone typical of peptides, with specific side chains that confer its binding properties to MDM2. The exact molecular formula is not specified in the available literature, but it includes components that facilitate fluorescence and binding affinity.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are utilized to confirm the structure and purity of synthesized 5-FAM-PMDM6. For example, mass spectrometry can provide accurate molecular weight measurements, while NMR can elucidate structural details including stereochemistry .
5-FAM-PMDM6 participates in competitive binding assays where it interacts with recombinant human MDM2 protein. This interaction can be quantified using fluorescence polarization techniques.
Technical Details:
The mechanism of action for 5-FAM-PMDM6 involves its ability to mimic p53 peptides that naturally bind to MDM2. By occupying the binding site on MDM2, 5-FAM-PMDM6 prevents MDM2 from interacting with p53, thereby restoring p53's tumor-suppressive functions.
Relevant data regarding solubility and stability should be referenced from supplier safety data sheets or specific research articles .
5-FAM-PMDM6 has significant applications within scientific research:
The MDM2 (Murine Double Minute 2) oncoprotein is a critical negative regulator of the tumor suppressor p53, forming an autoregulatory feedback loop essential for cellular homeostasis. In unstressed cells, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its nuclear export and proteasomal degradation via E3 ubiquitin ligase activity [1] [3]. This interaction ensures tight control of p53 levels, preventing unintended cell cycle arrest or apoptosis. However, MDM2 gene amplification or protein overexpression occurs in approximately 7–10% of all human cancers, including sarcomas, glioblastomas, and leukemias, leading to functional inactivation of wild-type p53 even in the absence of TP53 mutations [1] [4]. For example, MDM2 amplification is observed in >50% of well-differentiated liposarcomas and 10–20% of acute lymphoblastic leukemias (ALL), rendering p53 incapable of initiating DNA repair or apoptosis in response to oncogenic stress [4] [8]. Structurally, MDM2 interacts with p53 through a hydrophobic cleft that accommodates three critical p53 residues: Phe19, Trp23, and Leu26 [1] [6]. Disruption of this interaction reactivates p53’s tumor-suppressor functions, making MDM2 a high-priority therapeutic target in oncology.
Table 1: Cancer Types with MDM2 Alterations and Associated p53 Status
Cancer Type | Frequency of MDM2 Alterations | p53 Status | Clinical Implications |
---|---|---|---|
Soft Tissue Sarcomas | 50–70% (Amplification) | Wild-type | Chemoresistance; poor prognosis |
Glioblastoma | 10–15% (Amplification) | Wild-type or mutant | Enhanced tumor proliferation |
B-cell ALL | 5–10% (Overexpression) | Wild-type | Relapse risk; targeted therapy candidate |
Prostate Cancer | 20–30% (Overexpression) | Wild-type | Androgen resistance; metastasis promotion |
Conventional small-molecule MDM2 inhibitors (e.g., Nutlins, spiro-oxindoles) face challenges in real-time tracking of target engagement and binding kinetics quantification within live cells. Fluorescent probes like 5-Fam-pmdm6 address these limitations by enabling:
Table 2: Key Parameters for Fluorescent Probes in MDM2-p53 Studies
Probe Type | Detection Method | Sensitivity (nM) | Applications | Limitations |
---|---|---|---|---|
Peptide-based (e.g., 5-Fam-pmdm6) | Fluorescence Polarization | 50–100 | Live-cell imaging; inhibitor screening | Cellular permeability issues |
Small-molecule (e.g., FITC-Nutlin) | FRET | 10–50 | Binding kinetics; co-crystallography studies | Synthetic complexity |
Bioluminescent | BRET | 100–500 | In vivo tumor models | Low spatial resolution |
Peptide-based MDM2 inhibitors have evolved from early minimal p53 epitopes (e.g., residues 12–26) to stapled helices and fluorescent conjugates like 5-Fam-pmdm6, designed to enhance binding affinity, proteolytic stability, and diagnostic utility. Initial peptides mimicking p53’s α-helical domain achieved moderate MDM2 inhibition (IC₅₀ >1 μM) but suffered from rapid degradation and poor cellular uptake [1] [4]. Key advancements include:
5-Fam-pmdm6 exemplifies this evolution, combining a high-affinity pmdm6 peptide backbone with a 5-Fam reporter for FP assays. It demonstrates <200 nM affinity for MDM2, outperforming first-generation linear peptides and serving as a versatile tool for validating next-generation inhibitors like RG7388 (idasanutlin) [2] [6].
Table 3: Evolution of Peptide-Based MDM2 Probes
Generation | Example Compound | Structure | MDM2 Affinity (IC₅₀) | Innovations |
---|---|---|---|---|
First-gen (1990s) | p53 peptide (15-29) | Linear | >10,000 nM | Proof-of-concept; low stability |
Second-gen (2000s) | PMI | Stapled α-helix | 500 nM | Enhanced helicity; protease resistance |
Third-gen (2010s) | 5-Fam-pmdm6 | Fluorescent linear peptide | 50–200 nM | Real-time imaging; screening applications |
Comprehensive List of Compounds Mentioned
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